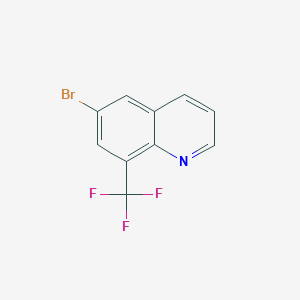

6-Bromo-8-(trifluoromethyl)quinoline

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCWPZYQCHRZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674730 | |

| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-30-7 | |

| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 8 Trifluoromethyl Quinoline and Its Analogues

Classical Cyclocondensation Approaches

Classical methods for quinoline (B57606) synthesis rely on the construction of the heterocyclic ring system from acyclic precursors through acid-catalyzed condensation and cyclization reactions. These approaches have been adapted to produce a wide array of substituted quinolines, including 6-Bromo-8-(trifluoromethyl)quinoline.

Modified Combes Quinoline Synthesis Strategies

The Combes quinoline synthesis, first reported in 1888, is a robust method for preparing 2,4-substituted quinolines. wikipedia.org The reaction involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org To generate this compound, a modified Combes strategy is employed, utilizing a specifically substituted aniline as the key precursor.

The logical starting material for this synthesis is 4-bromo-2-(trifluoromethyl)aniline . This aniline derivative contains the necessary bromo and trifluoromethyl substituents at the correct positions relative to the amino group, which will ultimately dictate their final placement on the quinoline ring. The reaction proceeds by condensation with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).

The mechanism involves the initial formation of a Schiff base intermediate, which then tautomerizes to an enamine. The critical step is the acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), where the enamine cyclizes onto the aromatic ring. Subsequent dehydration yields the final aromatic quinoline product. Studies on modified Combes pathways for producing trifluoromethylquinolines have shown that both steric and electronic effects of the substituents influence the regioselectivity of the cyclization step. wikipedia.org

Table 1: Modified Combes Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product |

|---|

Note: Using acetylacetone results in methyl groups at the 2 and 4 positions. Other β-dicarbonyl compounds can be used to vary these substituents.

Pfitzinger Reaction Adaptations for Halogenated Trifluoromethylquinolines

The Pfitzinger reaction is another classical method that yields substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net Adaptations of this reaction can be envisioned for the synthesis of halogenated trifluoromethylquinolines, although it requires a multi-step approach.

To apply this method for a structure like this compound, one would need a correspondingly substituted isatin, namely 5-bromo-7-(trifluoromethyl)isatin . This specialized starting material would react with a simple carbonyl compound (e.g., acetone) under basic conditions (e.g., potassium hydroxide) to form 6-bromo-2-methyl-8-(trifluoromethyl)quinoline-4-carboxylic acid. wikipedia.orgjocpr.comui.ac.id

The reaction mechanism begins with the hydrolysis of the isatin's amide bond by the base, opening the ring to form a keto-acid. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration produce the quinoline-4-carboxylic acid. wikipedia.org A final decarboxylation step, typically achieved by heating, would be necessary to remove the carboxylic acid group at the 4-position to yield the target scaffold.

Table 2: Pfitzinger Reaction Adaptation Strategy

| Isatin Precursor | Carbonyl Compound | Base | Intermediate Product | Final Step |

|---|

Skraup Reaction Modifications for this compound Precursors

The Skraup synthesis is a fundamental reaction used to produce quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgiipseries.org The substituents present on the final quinoline ring are determined by the substituents on the initial aniline precursor.

For the synthesis of this compound, the reaction is modified by using 4-bromo-2-(trifluoromethyl)aniline as the starting material. researchgate.netlookchem.com In the course of the reaction, the sulfuric acid dehydrates the glycerol to form acrolein. iipseries.org The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydration. The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product. wikipedia.org While effective, the Skraup reaction is known for being highly exothermic and sometimes violent, often requiring moderation with compounds like ferrous sulfate. wikipedia.org

This modification provides a direct, one-pot route to the desired quinoline scaffold, assuming the precursor aniline is available. Research has focused on improving the conditions of the Skraup and related Doebner-Von Miller reactions to make them more robust and compatible with a wider range of substituted anilines. researchgate.netlookchem.com

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer powerful strategies for introducing bromo and trifluoromethyl groups onto a pre-existing quinoline core or for constructing the substituted ring system itself.

Suzuki-Miyaura Coupling Strategies for Trifluoromethyl and Bromo Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. researchgate.netmdpi.comresearchgate.net This reaction can be strategically employed to introduce either the bromine atom or the trifluoromethyl group onto the quinoline scaffold.

One common strategy involves the palladium-catalyzed trifluoromethylation of a bromo- or iodo-aromatic compound. nih.govresearchgate.netnih.gov In this approach, a precursor such as 6,8-dibromoquinoline (B11842131) could be used. nih.gov Through careful selection of palladium catalysts, ligands, and reaction conditions, a selective Suzuki-Miyaura coupling could potentially be performed to replace one of the bromine atoms with a trifluoromethyl group. This is typically achieved using a trifluoromethylating agent in a palladium-catalyzed cycle. nih.govnih.gov

Alternatively, a bromoquinoline can be coupled with an organoboron reagent. While trifluoromethylboronic acids are available, a more common route is the trifluoromethylation of aryl halides using reagents like TESCF₃ (triethyl(trifluoromethyl)silane) in the presence of a palladium catalyst. nih.gov This allows for the conversion of a bromoquinoline directly to a trifluoromethylquinoline. The reaction is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis. nih.govnih.gov

Table 3: Suzuki-Miyaura Coupling Approaches

| Substrate | Coupling Partner/Reagent | Catalyst System | Result |

|---|---|---|---|

| 6,8-Dibromoquinoline | Trifluoromethylating Agent (e.g., TESCF₃) | Pd(0) catalyst + Ligand | Selective replacement of one bromine with a CF₃ group |

Ullmann-Type Coupling in the Synthesis of Halogenated Quinoline Scaffolds

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org "Ullmann-type" reactions have expanded to include copper-catalyzed nucleophilic aromatic substitutions to form C-N, C-O, and C-S bonds. organic-chemistry.orgacs.orgnih.gov While less common for the primary formation of the quinoline ring compared to cyclocondensation, Ullmann-type couplings are valuable for the functionalization of halogenated quinoline scaffolds. researchgate.netnih.gov

In the context of synthesizing complex quinoline derivatives, a pre-formed halogenated scaffold such as 6-bromo-8-chloroquinoline (B599952) could undergo a selective Ullmann-type coupling. For example, the more reactive chlorine atom could be substituted with various nitrogen, oxygen, or sulfur nucleophiles using a copper catalyst, leaving the bromine atom intact for subsequent transformations like a Suzuki coupling. acs.org

Furthermore, intramolecular Ullmann-type reactions can be employed to construct heterocyclic scaffolds. A suitably designed acyclic precursor with terminal halides could potentially undergo a copper-catalyzed intramolecular cyclization to form the quinoline ring system, although this is a less conventional approach for this specific scaffold. More established is the use of Ullmann reactions in domino sequences to build related N-heterocycles like quinazolinones, which involves an initial intermolecular C-N coupling followed by intramolecular cyclization. acs.org

General Palladium-Catalyzed Functionalization of Bromoquinolines

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex organic molecules, and their application to bromoquinolines provides a powerful tool for creating diverse derivatives. These methods leverage the reactivity of the carbon-bromine bond to form new carbon-carbon and carbon-heteroatom bonds. The functionalization of bromoquinolines can be achieved through various palladium-catalyzed cross-coupling reactions, which are indispensable for modifying the quinoline core.

A prominent strategy involves the direct C-H functionalization, which allows for the controlled introduction of aryl, heteroaryl, and cycloalkyl groups onto a quinoline framework. nih.govresearchgate.net For instance, a direct palladium-catalyzed C-H functionalization of benzoquinone has been developed that can be controlled to yield either mono- or di-substituted products. nih.gov This reaction can be conducted in environmentally benign solvents like water or acetone. nih.govresearchgate.net The regioselectivity of such reactions can often be influenced by the electronic properties of the substituents on the coupling partners. nih.gov

Furthermore, palladium-catalyzed oxidative C–H activation and annulation represent another sophisticated approach. For example, N-alkylanilines can react with bromoalkynes in a process that exhibits high atom economy and excellent chemo- and regioselectivity, leading to functionalized indole (B1671886) derivatives. rsc.org While this example produces indoles, the underlying principle of C-H activation and annulation is applicable to the synthesis of various heterocyclic systems, including quinolines. mdpi.com Cascade reactions initiated by C(sp3)–H functionalization are also a powerful method for constructing heterocycles. mdpi.com The Stille coupling, which pairs organostannanes with organic halides, has been used to couple secondary α-bromo carbonyl compounds with alkynylstannanes, demonstrating the versatility of palladium catalysis in forming new C-C bonds even at sterically hindered positions. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Core Structure Functionalization

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Key Features |

| C-H Arylation | Pd(OCOCF₃)₂ | Benzoquinone, Arylboronic acid | Mono- or Di-arylated Benzoquinone | Controlled functionalization in water or acetone. nih.gov |

| Oxidative Annulation | Palladium catalyst | N-alkylanilines, Bromoalkynes | 3-Bromoindoles | High atom economy and regioselectivity. rsc.org |

| Stille Coupling | Palladium/XPhos | α-bromo carbonyls, Alkynylstannanes | Secondary alkynyl carbonyls | Couples sterically hindered substrates. nih.gov |

Advanced Functionalization Techniques

Advanced techniques allow for precise modifications of the quinoline ring system, often in the later stages of a synthetic sequence. These methods are crucial for introducing specific functional groups that can fine-tune the properties of the final molecule.

Vilsmeier-Haack Formylation in Quinoline Ring Systems

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. niscpr.res.inchemijournal.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.comresearchgate.net

In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be applied to N-arylacetamides to achieve a one-pot cyclization and formylation, yielding 2-chloro-3-formylquinolines. niscpr.res.in The reaction proceeds by adding POCl₃ to the N-arylacetamide in DMF at low temperatures, followed by heating. niscpr.res.in The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the cyclization and leads to good yields of the quinoline product. niscpr.res.in

The resulting 2-chloro-3-formylquinolines are valuable synthetic intermediates. researchgate.net The chloro and formyl groups can be further transformed into various other functionalities. niscpr.res.inchemijournal.com For example, the 2-chloro group can undergo nucleophilic substitution, while the 3-formyl group can be converted into cyano or alkoxycarbonyl groups. niscpr.res.in Hydrolysis of the 2-chloro group can also provide access to 2-oxo-quinoline-3-carbaldehydes. researchgate.net This formylation technique has been successfully applied to synthesize a variety of substituted quinolines, demonstrating its utility in generating functionalized heterocyclic systems. chemijournal.com

Late-Stage Functionalization for Diverse this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly generating analogues of a complex lead structure without resorting to de novo synthesis. nih.govresearchgate.net This approach focuses on modifying C-H bonds or other existing functional groups in the final steps of a synthetic route. acs.org Transition metal-mediated C–H insertion is a prominent LSF tool, utilizing catalysts based on palladium, iridium, or rhodium, as well as more abundant metals like iron and cobalt. acs.org

For creating diverse derivatives of a molecule like this compound, LSF can introduce key structural motifs such as trifluoromethyl, difluoromethyl, or isopropyl groups. researchgate.net Reagents known as Baran Diversinates have been effectively used for such radical-based functionalizations. nih.govresearchgate.net One of the challenges in LSF is controlling the regioselectivity of the reaction on a complex molecule with multiple potential reaction sites. researchgate.net To address this, computational methods, such as those based on the Fukui index, can be employed to accurately predict the most likely sites of functionalization. nih.gov

To improve reaction efficiency, new conditions for LSF are continuously being developed. For example, the use of iron(III) catalysis has been shown to enhance reactivity, decrease reaction times, and increase yields for radical functionalizations. nih.govresearchgate.net The application of LSF can lead to the discovery of new analogues with improved properties. nih.govresearchgate.net

Table 2: Key Aspects of Late-Stage Functionalization (LSF)

| Feature | Description | Example |

| Goal | Rapid generation of analogues from a complex lead structure. nih.gov | Modifying a drug candidate to improve its metabolic profile. researchgate.net |

| Strategy | Direct modification of C-H bonds or other functional groups in late synthetic steps. acs.org | C-H trifluoromethylation using radical reagents. nih.gov |

| Tools | Transition-metal catalysis (e.g., Pd, Fe), radical reagents (e.g., Baran Diversinates). researchgate.netacs.org | Iron(III)-catalyzed isopropylation of a heterocyclic core. nih.gov |

| Challenge | Controlling regioselectivity on complex molecules. researchgate.net | Predicting the most reactive C-H bond in a multi-ring system. |

| Solution | Computational prediction of reactivity (e.g., Fukui index). nih.gov | Using quantum chemical calculations to guide synthesis. |

Other Synthetic Routes and Innovations

Beyond the more common functionalization strategies, other innovative synthetic methods provide alternative and often highly efficient pathways to quinoline derivatives.

Acid-Promoted Rearrangements in Quinoline Synthesis

Acid-promoted reactions offer unique pathways for constructing the quinoline core. The use of superacids, such as triflic acid (CF₃SO₃H), can facilitate cyclization reactions that are not possible under milder acidic conditions. nih.gov One such method involves the reaction of vinylogous imines, prepared from anilines and cinnamaldehydes, in a superacidic medium. nih.gov

The proposed mechanism for this transformation involves the formation of highly reactive dicationic superelectrophilic intermediates. nih.gov The superacid promotes the cyclization of this intermediate, which is followed by the protolytic elimination of benzene (B151609) to aromatize the ring system and form the final quinoline product. nih.gov This synthetic route is notable for its use of readily available precursors and a Brønsted acid promoter that can potentially be recycled. nih.gov While weaker acids like trifluoroacetic acid or methanesulfonic acid are ineffective, the strong protonating power of a superacid is essential for driving the reaction to completion, often in high yields. nih.gov

One-Pot Synthetic Protocols for Quinoline Derivatives

One-pot synthetic protocols have revolutionized the synthesis of quinoline derivatives by improving efficiency, reducing waste, and simplifying procedures. bohrium.comresearchgate.net These methods combine multiple reaction steps into a single operation without isolating intermediates. rsc.orgresearchgate.net Domino or cascade reactions are particularly valued in this context as they allow for the construction of highly functionalized products from simple starting materials. rsc.orgresearchgate.net

A variety of catalysts have been employed in one-pot quinoline syntheses, with a growing emphasis on "green" chemistry. bohrium.comresearchgate.net Green catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and even catalyst-free techniques have proven effective. bohrium.comresearchgate.net The use of environmentally benign solvents like ethanol (B145695) and water further enhances the sustainability of these methods. bohrium.comresearchgate.net

Several classic named reactions for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-Von Miller reactions, have been adapted into efficient one-pot procedures. mdpi.comnih.gov For example, the Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group, can be effectively promoted by the reusable solid acid catalyst Nafion NR50 under microwave conditions. mdpi.com Another one-pot approach involves a four-reaction sequence starting from β-nitroacrylates and 2-aminobenzaldehydes, proceeding through an aza-Michael addition, an intramolecular Henry reaction, and subsequent eliminations to form the aromatic quinoline ring. mdpi.com

Considerations for Industrial-Scale Production

The transition from laboratory-scale batch synthesis to industrial-scale continuous production requires careful consideration of various factors to ensure a robust, efficient, and safe process. Continuous flow chemistry offers significant advantages in this regard, including superior heat and mass transfer, which allows for better control over reaction exotherms and improved selectivity. frontiersin.orgnih.gov For the synthesis of a substituted quinoline like this compound, these factors are critical in minimizing the formation of impurities and ensuring consistent product quality.

The scalability of a continuous flow process is often more straightforward than for a batch process. Instead of redesigning large reactors, scaling up can be achieved by extending the operational time of the flow reactor or by "numbering-up," which involves running multiple reactors in parallel. pharmafocusamerica.com This approach significantly reduces the time and cost associated with process development and scale-up. pharmafocusamerica.com

The optimization of a continuous flow reactor is a multi-parameter process aimed at maximizing yield, purity, and throughput while minimizing energy consumption and waste generation. Key parameters that are typically optimized include reactor type, residence time, temperature, pressure, and reagent stoichiometry.

For the synthesis of heterocyclic compounds, various reactor types can be employed, from simple coiled tubes to more sophisticated microstructured reactors that offer enhanced mixing and heat exchange. pharmafocusamerica.com The choice of reactor material is also crucial, especially when corrosive reagents are involved. For instance, in the synthesis of some sulfonamides, Hastelloy C was found to corrode at higher temperatures, necessitating a switch to a polymer-based reactor system. pharmafocusamerica.com

A case study on the synthesis of trifluoromethylated N-fused heterocycles demonstrated a systematic approach to optimization. acs.org By varying temperature and pressure, the yield of the desired product was significantly increased. The optimized conditions were found to be a temperature of 80 °C and a pressure of 6 bar, which prevented the evaporation of low-boiling-point reagents and led to a quantitative yield. acs.org

The following interactive table illustrates the impact of parameter optimization on the synthesis of a generic trifluoromethylated heterocycle, which can be considered analogous to the target compound.

| Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| 60 | 1 | 30 | 65 |

| 80 | 1 | 30 | 80 |

| 80 | 6 | 30 | >99 |

This table demonstrates the optimization of reaction conditions for the continuous flow synthesis of a trifluoromethylated heterocycle, showing a significant increase in yield with elevated temperature and pressure. acs.org

Enhancing purity and throughput are primary goals in the industrial production of any active pharmaceutical ingredient (API) or specialty chemical. In continuous flow synthesis, these objectives are often interconnected and can be addressed through careful process design and control.

High purity is often a direct result of the precise control over reaction parameters that continuous flow systems offer. By minimizing residence time distribution and maintaining a consistent temperature profile, the formation of side products can be significantly reduced. pharmafocusamerica.com For instance, in the continuous flow synthesis of a sulfonamide, a purity of above 98% was achieved. pharmafocusamerica.com Similarly, the synthesis of the anticoagulant warfarin (B611796) in a continuous flow process yielded a product with greater than 97% purity after a simple precipitation step. acs.org

Throughput, often measured as space-time yield (STY) in g h⁻¹ L⁻¹, is a critical metric for industrial-scale production. In the case of warfarin synthesis, an optimized continuous flow protocol achieved a throughput of 9.4 g h⁻¹, which was orders of magnitude higher than previously reported flow protocols. acs.org For the synthesis of an indole compound intended as a starting material for an API, a throughput of 4.3 g/h was achieved. pharmafocusamerica.com

The following interactive table provides examples of throughput and purity achieved in the continuous flow synthesis of various heterocyclic compounds, which serve as relevant benchmarks for the potential industrial production of this compound.

| Compound Type | Throughput (g/h) | Purity (%) | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | 4.3 | >98 | pharmafocusamerica.com |

| Warfarin | 9.4 | >97 | acs.org |

| Imidazo[1,2-a]pyridine-2-carboxamide | - | - | acs.org |

This table showcases the high levels of throughput and purity that can be achieved in the continuous flow synthesis of complex heterocyclic molecules, indicating the potential for efficient industrial-scale production of compounds like this compound.

Chemical Reactivity and Reaction Mechanisms of 6 Bromo 8 Trifluoromethyl Quinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the quinoline (B57606) ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the pyridine (B92270) ring. wikipedia.org Consequently, these reactions typically occur on the more electron-rich benzene portion of the molecule (positions 5, 6, 7, and 8). reddit.com In 6-bromo-8-(trifluoromethyl)quinoline, the positions are already substituted at C6 and C8.

The reactivity towards further electrophilic attack is governed by the directing effects of the existing substituents.

Trifluoromethyl Group (-CF₃) at C8: This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. It significantly reduces the electron density of the aromatic ring, making electrophilic attack more difficult. It will primarily direct incoming electrophiles to the C5 and C7 positions relative to itself, but its deactivating effect is strong on the entire ring.

Bromo Group (-Br) at C6: Halogens are deactivating groups but are ortho, para-directors. The bromine at C6 would direct incoming electrophiles to the C5 (ortho) and C7 (ortho) positions.

Considering these combined effects, the C7 position is strongly deactivated by the adjacent C8-CF₃ group. The C5 position, being ortho to the bromo-director and meta to the CF₃-director, becomes the most probable site for electrophilic attack.

A key example of this reactivity pattern is the nitration of 6-bromoquinoline (B19933). Studies on the nitration of 6-bromoquinoline have shown that the reaction yields 6-bromo-5-nitroquinoline (B1267105). semanticscholar.org This demonstrates the activation of the C5 position for electrophilic attack, a principle that applies to this compound, where the C8-CF₃ group would further disfavor attack at C7, reinforcing the selectivity for the C5 position.

| Reactant | Reagents | Major Product | Position of Substitution | Reference |

| 6-Bromoquinoline | Mixed Acid (HNO₃/H₂SO₄) | 6-Bromo-5-nitroquinoline | C5 | semanticscholar.org |

Nucleophilic Substitution Reactions on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be substituted with strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The bromine atom at the C6 position of this compound can be displaced by a nucleophile, particularly if the ring is further activated.

The introduction of a nitro group (-NO₂) at the C5 position, as described in the section above, significantly activates the adjacent C6-bromo group for nucleophilic substitution. semanticscholar.org The electron-withdrawing character of both the nitro group and the quinoline ring system makes the C6 carbon sufficiently electrophilic to be attacked by nucleophiles.

Research has demonstrated that 6-bromo-5-nitroquinoline readily reacts with cyclic amines like morpholine (B109124) and piperazine (B1678402) under microwave conditions to yield the corresponding 6-substituted products in high yields. semanticscholar.org This strategy provides a viable pathway for the functionalization of the this compound core after an initial activating electrophilic substitution step.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Morpholinyl-5-nitroquinoline | 98% | semanticscholar.org |

| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Piperazinyl-5-nitroquinoline | 87% | semanticscholar.org |

Oxidation and Reduction Pathways

The nitrogen atom in the quinoline ring is susceptible to oxidation, typically by peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding quinoline N-oxide. This transformation alters the electronic properties of the quinoline system, making the pyridine ring more reactive towards both electrophilic and nucleophilic attack. semanticscholar.orgmdpi.com For instance, the formation of an N-oxide can facilitate substitution at the C2 and C4 positions. semanticscholar.org While specific studies on the N-oxidation of this compound are not detailed, this reaction represents a fundamental and expected pathway for quinoline derivatives.

The quinoline ring system can undergo reduction, typically affecting the pyridine ring to form dihydro- or tetrahydroquinolines. Modern methods, such as photocatalytic hydrosilylation, have been developed for the regioselective semireduction of quinolines. nih.gov For example, treatment with an appropriate silane (B1218182) and a photosensitizer under UV irradiation can yield dihydroquinoline derivatives. nih.gov The reverse reaction, the dehydrogenation or aromatization of a tetrahydroquinoline to a quinoline, is also a common transformation, often accomplished with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.gov These pathways highlight the ability of the this compound core to exist in different oxidation states.

Metal-Mediated Transformations

The carbon-bromine bond at the C6 position is a prime site for metal-mediated transformations. Two primary strategies are common:

Metal-Halogen Exchange: The compound can react with organolithium reagents (e.g., n-butyllithium) or magnesium metal to form highly reactive organometallic intermediates. This would generate a lithiated quinoline or a Grignard reagent at the C6 position. These intermediates can then be quenched with a wide variety of electrophiles to introduce new functional groups.

Palladium-Catalyzed Cross-Coupling: The C6-Br bond is an excellent handle for transition metal-catalyzed cross-coupling reactions. For the closely related compound 6-bromo-4-chloro-8-(trifluoromethyl)quinoline, the C6-Br bond is known to be more reactive than the C4-Cl bond in Suzuki-Miyaura coupling reactions. This selectivity allows for the specific formation of new carbon-carbon bonds at the C6 position by reacting this compound with boronic acids in the presence of a palladium catalyst and a base. Similarly, Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds at this position. These reactions are fundamental for elaborating the molecular structure.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | This compound + Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-8-(trifluoromethyl)quinoline | |

| Buchwald-Hartwig Amination | This compound + Amine | Pd catalyst, Bulky phosphine (B1218219) ligand (e.g., XPhos) | 6-Amino-8-(trifluoromethyl)quinoline |

Catalytic Functionalization via Cross-Coupling

The presence of a bromine atom on the quinoline scaffold makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized quinoline derivatives. While specific studies on this compound are limited, the reactivity can be inferred from studies on similarly substituted quinolines.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. This compound is expected to react with various aryl- and heteroarylboronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 6-aryl- or 6-heteroaryl-8-(trifluoromethyl)quinolines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can likely undergo Heck coupling with a variety of alkenes, catalyzed by a palladium complex, to introduce alkenyl groups at the C-6 position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is anticipated that this compound would readily participate in Sonogashira coupling reactions, providing access to 6-alkynyl-8-(trifluoromethyl)quinoline derivatives, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It is expected that this compound can be coupled with a wide range of primary and secondary amines to produce 6-amino-8-(trifluoromethyl)quinoline derivatives.

The following table summarizes representative conditions for these cross-coupling reactions based on studies of analogous bromoquinoline compounds.

| Cross-Coupling Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | Arylboronic acid | 6-Aryl-8-(trifluoromethyl)quinoline |

| Heck | Pd(OAc)₂/PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Alkene | 6-Alkenyl-8-(trifluoromethyl)quinoline |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF | Terminal Alkyne | 6-Alkynyl-8-(trifluoromethyl)quinoline |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Amine | 6-Amino-8-(trifluoromethyl)quinoline |

Note: The conditions presented in this table are generalized from reactions on similar bromoquinoline substrates and may require optimization for this compound.

Detailed research into the catalytic functionalization of various bromoquinolines has demonstrated the versatility of these cross-coupling reactions in synthesizing complex molecules with potential applications in medicinal chemistry and materials science.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity of reactions involving this compound is primarily dictated by the electronic and steric effects of the substituents on the quinoline ring. The quinoline system itself exhibits inherent differences in reactivity at its various positions.

In the context of cross-coupling reactions, the reaction will selectively occur at the C-6 position due to the presence of the bromo substituent, which is the leaving group in these transformations. However, in reactions involving electrophilic aromatic substitution, the directing effects of the existing substituents become crucial. The trifluoromethyl group is a strong deactivating and meta-directing group. The quinoline nitrogen is also deactivating towards electrophilic attack on the pyridine ring. Therefore, electrophilic substitution on the benzene ring of the quinoline nucleus would be favored. The bromine at C-6 is an ortho-, para-directing group, while the trifluoromethyl group at C-8 directs to the C-7 position (meta to itself). The interplay of these directing effects would likely result in complex product mixtures in electrophilic aromatic substitution reactions, with substitution at C-5 and C-7 being plausible outcomes.

For reactions involving nucleophilic aromatic substitution, the electron-withdrawing nature of the trifluoromethyl group and the quinoline nitrogen activates the ring towards nucleophilic attack. However, the bromo group at C-6 is not typically a facile leaving group for SNAr reactions unless further activated.

Regarding stereoselectivity, there is currently a lack of specific research on stereoselective reactions involving this compound. In general, if a chiral center is introduced during a reaction, the stereochemical outcome would depend on the reaction mechanism and the use of chiral catalysts or reagents. For instance, in a hypothetical asymmetric Heck reaction, the facial selectivity of the alkene insertion into the palladium-carbon bond would determine the enantiomeric excess of the product. Without specific experimental data, any discussion on stereoselectivity remains speculative.

The table below summarizes the predicted regiochemical outcomes for different reaction types on this compound based on general principles of aromatic chemistry.

| Reaction Type | Predicted Site of Reaction | Rationale |

| Catalytic Cross-Coupling | C-6 | Position of the bromo leaving group. |

| Electrophilic Aromatic Substitution | C-5 or C-7 | Complex interplay of directing effects of Br (ortho, para) and CF₃ (meta), and the deactivating effect of the quinoline ring. |

| Nucleophilic Aromatic Substitution | Unlikely at C-6 | Bromo is not a sufficiently good leaving group without further activation. |

Further experimental studies are necessary to fully elucidate the regioselective and stereoselective behavior of this compound in various chemical transformations.

Spectroscopic Characterization and Analytical Techniques for 6 Bromo 8 Trifluoromethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 6-Bromo-8-(trifluoromethyl)quinoline, are not documented in the searched literature. For related compounds like 6,8-dibromoquinoline (B11842131), the aromatic protons typically appear in the range of 7.5 to 9.0 ppm. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom would significantly influence the chemical shifts of the remaining protons on the quinoline (B57606) ring of the target molecule, but precise values remain unconfirmed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Detailed ¹³C NMR spectral data for this compound, which would identify the chemical shifts of all ten carbon atoms, including the characteristic quartet signal for the trifluoromethyl carbon, is not available. For comparison, the carbon signals in 6,8-dibromoquinoline appear between 119 and 152 ppm. The strong electron-withdrawing effect of the -CF₃ group would cause a notable downfield shift for C-8 and surrounding carbons, and the carbon of the CF₃ group itself would exhibit a distinct signal, but experimental values are not published.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insight into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound has been located. A predicted spectrum would feature characteristic absorption bands for C-Br stretching, C-F stretching of the trifluoromethyl group (typically strong absorptions in the 1350-1100 cm⁻¹ region), and aromatic C-H and C=C/C=N stretching vibrations characteristic of the quinoline core. However, without experimental data, specific band positions cannot be reported.

Raman Spectroscopy Applications

There is no available information regarding the application of Raman spectroscopy for the characterization of this compound. Raman spectroscopy is often complementary to FT-IR and would provide further details on the vibrational modes of the molecule, particularly for non-polar bonds. Studies on related molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline have utilized FT-Raman spectroscopy, but the data is specific to that structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within "this compound". The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The presence of the bromo and trifluoromethyl substituents on the quinoline core influences the electronic distribution and, consequently, the absorption spectrum.

In general, quinoline and its derivatives display multiple absorption bands in the UV region. For substituted quinolines, these electronic transitions typically occur in the 250–500 nm range. The absorption spectrum is a result of the chromophoric quinoline system, and the auxochromic effects of the bromine atom and the electron-withdrawing trifluoromethyl group can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.

A hypothetical UV-Vis absorption data table for "this compound" in a common solvent like ethanol (B145695) is presented below, based on typical values for related compounds.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Ethanol | ~230-250 | ~280-300 | ~310-330 |

| Note: The values presented are hypothetical and based on the analysis of similar quinoline structures. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of "this compound". The molecular formula of the compound is C₁₀H₅BrF₃N, which corresponds to a molecular weight of approximately 276.05 g/mol . cymitquimica.comgoogleapis.com

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, with the characteristic isotopic pattern of a bromine-containing compound (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Table of Expected Mass Spectrometry Data:

| Technique | Parameter | Expected Value |

|---|---|---|

| MS (EI) | Molecular Ion ([M]⁺) | m/z 275/277 |

| HRMS (ESI) | Calculated [M+H]⁺ | C₁₀H₆BrF₃N⁺ |

Note: The expected values are based on the known molecular formula and isotopic distribution.

The fragmentation pattern in the mass spectrum would provide further structural information, with potential cleavages including the loss of the trifluoromethyl group or bromine atom.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of "this compound". A patent for a related synthesis indicates the use of HPLC for purity assessment. Reverse-phase chromatography, typically employing a C18 column, is a common approach for the analysis of quinoline derivatives. nih.gov

A UV detector is generally used for detection, as the quinoline ring is a strong chromophore. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer.

Table of Typical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Note: These are general conditions and would require optimization for this specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying "this compound" in complex matrices, as well as for detecting any impurities or degradation products.

In LC-MS/MS analysis, the compound would first be separated by HPLC, and then the eluent would be introduced into the mass spectrometer. Multiple Reaction Monitoring (MRM) can be used for highly selective quantification by monitoring a specific precursor ion to product ion transition.

Analytical Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of reactions involving "this compound" and for preliminary purity checks. Silica gel plates are commonly used as the stationary phase.

The choice of mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The retention factor (Rf) value is dependent on the specific mobile phase composition. Visualization of the spots on the TLC plate can be achieved under UV light due to the fluorescent nature of the quinoline ring.

Advanced Solid-State Characterization

Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of a bulk sample. The resulting diffractogram provides a unique fingerprint of the crystalline solid.

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of quinoline derivatives, single-crystal X-ray diffraction is instrumental in confirming the molecular structure and understanding the spatial arrangement of atoms and functional groups. beilstein-journals.orgbeilstein-archives.org This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal lattice, including the unit cell dimensions, space group, and precise atomic positions.

While the specific crystallographic data for this compound is not publicly available, analysis of closely related bromo-substituted quinoline structures demonstrates the type of detailed information that can be obtained. For instance, the crystal structures of compounds like 6,8-Dibromoquinoline, 6-Bromoquinoline-8-carbonitrile, and 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile have been successfully elucidated using XRD. nih.govresearchgate.netresearchgate.net These analyses reveal key structural parameters such as bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation. nih.gov

Furthermore, XRD studies can reveal intermolecular interactions, such as π–π stacking, which stabilize the crystal structure. nih.govresearchgate.net In the crystal packing of 6-Bromoquinoline-8-carbonitrile, for example, face-to-face π–π stacking interactions are observed between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules. researchgate.net The data obtained from XRD is fundamental for structure-activity relationship (SAR) studies and for the rational design of new compounds with desired properties.

Table 1: Representative Crystallographic Data for Related Bromo-Quinoline Compounds

| Parameter | 6,8-Dibromoquinoline nih.gov | 6-Bromoquinoline-8-carbonitrile researchgate.net | 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile researchgate.net |

|---|---|---|---|

| Formula | C₉H₅Br₂N | C₁₀H₅BrN₂ | C₁₀H₉BrN₂ |

| Molecular Weight | 286.94 | 233.07 | 237.09 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/n |

| a (Å) | 7.3436 (12) | 3.8484 (8) | 14.189 (5) |

| b (Å) | 9.8961 (15) | 12.634 (3) | 5.0064 (14) |

| c (Å) | 13.0108 (18) | 18.042 (4) | 14.683 (5) |

| β (º) | 109.589 (17) | 92.918 (7) | 113.008 (13) |

| Volume (ų) | 890.8 (3) | 876.0 (3) | 960.1 (5) |

| Z | 4 | 4 | 4 |

Differential Scanning Calorimetry (DSC) for Polymorphism and Purity

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a compound like this compound, DSC is a crucial tool for determining its melting point and assessing its purity. A sharp, well-defined melting endotherm at a specific temperature is characteristic of a pure crystalline compound. The presence of impurities typically results in a broadening of the melting peak and a depression of the melting point.

DSC is also highly effective in studying polymorphism, which is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound will have distinct physical properties, including different melting points, solubilities, and stabilities. A DSC thermogram can reveal the presence of multiple polymorphs through the observation of multiple thermal events, such as distinct melting peaks or solid-solid phase transitions prior to melting. High-sensitivity DSC can be used to investigate the thermotropic phase properties of binary mixtures, showing significant changes in phase transitions that can indicate interactions between components. nih.gov The technique provides crucial insights into the thermal characteristics of a substance, which is essential for quality control and formulation development in various industries. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) present in a compound. This method serves as a primary means of verifying the empirical and molecular formula of a newly synthesized compound like this compound.

The molecular formula for this compound is C₁₀H₅BrF₃N, with a molecular weight of 276.05 g/mol . Based on this formula, the theoretical elemental composition can be calculated. An elemental analyzer combusts the sample, and the resulting gases are quantitatively measured to determine the percentage of each element. The experimentally determined percentages are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity, confirming that the correct elemental composition has been achieved and that significant impurities are not present.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 43.51% |

| Hydrogen | H | 1.01 | 1.82% |

| Bromine | Br | 79.90 | 28.94% |

| Fluorine | F | 19.00 | 20.65% |

| Nitrogen | N | 14.01 | 5.08% |

Detailed Theoretical and Computational Studies on this compound Not Available in Publicly Accessible Literature

A comprehensive review of publicly available scientific literature reveals a lack of specific theoretical and computational studies focused solely on the chemical compound this compound. While extensive research employing quantum chemical methods has been conducted on various other quinoline derivatives, no dedicated studies detailing the molecular geometry, electronic structure, spectral properties, orbital analysis, or non-linear optical properties of this compound could be identified.

Computational chemistry is a powerful tool for investigating the properties of molecules. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently used to predict molecular geometry, electronic structure, and UV-Vis spectra. nih.govnih.govrsc.orgresearchgate.netdergipark.org.tr Analyses like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis help in understanding the electronic charge distribution and reactivity of molecules. researchgate.netscispace.com Furthermore, Natural Bond Orbital (NBO) analysis provides insights into hyperconjugative interactions and charge delocalization, while Molecular Electrostatic Potential (MEP) maps are used to predict reactive sites. nih.gov The non-linear optical (NLO) properties of compounds, which are crucial for applications in optoelectronics, are also often predicted through computational methods. nih.govrsc.orgresearchgate.net

Numerous studies have successfully applied these computational techniques to a wide array of quinoline and quinazoline (B50416) derivatives to elucidate their properties and potential applications. nih.govresearchgate.netnih.govmdpi.com These investigations have provided valuable information on the structure-property relationships within this class of compounds.

However, despite the broad interest in quinoline chemistry, specific computational data for this compound, as per the requested detailed outline, is not present in the surveyed literature. Consequently, an article detailing its specific DFT calculations, TD-DFT spectra, HOMO-LUMO analysis, NBO analysis, MEP surface mapping, and NLO properties cannot be generated at this time without the foundational research being published.

Theoretical and Computational Investigations of 6 Bromo 8 Trifluoromethyl Quinoline

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. For a molecule like 6-Bromo-8-(trifluoromethyl)quinoline, MD simulations can elucidate how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net

In a biological context, MD simulations are often employed to understand the stability of a ligand within the binding site of a protein. mdpi.com For quinoline (B57606) derivatives, studies have shown that these simulations can reveal key amino acid residues responsible for stable binding, often involving a network of hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govresearchgate.net For this compound, one would anticipate the quinoline ring system participating in π-π stacking or π-cation interactions with aromatic residues of a target protein. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. mdpi.com

The substituents at the 6 and 8 positions significantly influence these interactions. The bromine atom can participate in halogen bonding, a directional noncovalent interaction with a nucleophilic region. The trifluoromethyl group, being highly lipophilic, would likely favor interactions with hydrophobic pockets in a protein binding site.

An MD simulation of this compound in a solvent like water would reveal details about its solvation shell. Radial distribution functions (RDFs) derived from such simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, indicating the strength and nature of solute-solvent interactions.

Table 1: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Participating Moiety | Potential Interaction Partner |

| Hydrogen Bonding | Quinoline Nitrogen | Hydrogen-bond donors (e.g., water, amino acid residues like Ser, Thr) |

| π-π Stacking | Quinoline aromatic system | Aromatic rings (e.g., Phe, Tyr, Trp residues) |

| Halogen Bonding | Bromine at C6 | Lewis bases, nucleophilic atoms (e.g., backbone carbonyl oxygen) |

| Hydrophobic Interactions | Trifluoromethyl group, aromatic ring | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |

Topological Studies for Chemical Bonding and Noncovalent Interactions

Topological analysis of scalar fields derived from quantum mechanical calculations, such as the electron density and its derivatives, provides a powerful framework for characterizing chemical bonding and noncovalent interactions without relying on orbital-based models.

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. nih.gov It is based on the electron density (ρ) and its reduced density gradient (RDG). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of noncovalent interactions can be identified. mdpi.com

For this compound, NCI analysis would be expected to reveal several key features:

Van der Waals Interactions: Large, low-density regions corresponding to the surfaces of the aromatic ring and the trifluoromethyl group.

Halogen Bonding: A distinct region of weak attraction associated with the bromine atom, indicative of its ability to act as a halogen bond donor. rsc.org

Steric Repulsion: Regions of steric clash, particularly in crowded intramolecular areas, would be visualized as distinct spikes in the RDG plot. mdpi.com

These interactions are crucial for understanding crystal packing and molecular recognition phenomena. rsc.org

The Reduced Density Gradient (RDG) is a fundamental quantity in NCI analysis that measures the deviation of the electron density from a uniform distribution. protheragen.aiacs.org Low RDG values at low electron densities signify noncovalent interactions. chemrxiv.org Isosurfaces of the RDG, colored according to the value of sign(λ₂)ρ, provide a 3D visualization of these interactions. mdpi.com

Blue isosurfaces indicate strong attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weaker van der Waals interactions. mdpi.com

Red isosurfaces denote strong repulsive interactions or steric clashes. mdpi.com

In an analysis of this compound, one would expect to see a significant green isosurface enveloping the molecule, characteristic of dispersive forces. A small, localized region near the bromine atom might show characteristics indicative of a halogen bond, and potential red areas could appear if there is intramolecular steric strain between the substituents. mdpi.com The study of π-π interactions in aromatic systems using RDG analysis has shown that it can effectively delineate these stacking interactions. unam.mx

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a powerful tool for visualizing and understanding chemical bonding in an intuitive way, effectively mapping out regions of covalent bonds, lone pairs, and atomic cores. d-nb.infolabinsights.nl The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization (typical for core electrons, lone pairs, and covalent bonds), and a value of 0.5 corresponds to a uniform electron gas. wikipedia.org

For this compound, an ELF analysis would reveal:

Covalent Bonds: Regions of high ELF value located between bonded atoms (C-C, C-H, C-N, C-Br, C-F), corresponding to shared electron pairs.

Lone Pairs: A region of high localization on the nitrogen atom, corresponding to its non-bonding electron pair. d-nb.info

Aromaticity: The delocalized π-system of the quinoline ring would be visualized as a basin of delocalized electrons above and below the plane of the ring.

The topological analysis of ELF basins allows for a quantitative description of the electron populations in these regions, providing a deeper understanding of the electronic structure. researchgate.net

The Localized Orbital Locator (LOL) is another function derived from quantum chemical calculations that helps to visualize and analyze chemical bonding. ontosight.ai It is based on the kinetic energy density and provides a clear distinction between regions of high electron localization (covalent bonds, lone pairs) and regions of delocalized electrons. researchgate.net LOL values greater than 0.5 indicate regions where localized orbitals are dominant. researchgate.net

The primary advantage of LOL is its ability to provide a clear, intuitive picture of molecular orbitals and bonding patterns. ontosight.airsc.org For this compound, the LOL analysis would complement the ELF findings, highlighting the covalent framework of the molecule and the lone pair on the nitrogen atom. It is particularly useful for distinguishing different types of bonds and visualizing orbital overlap. researchgate.net

Table 2: Expected Findings from Topological Analyses of this compound

| Analysis Method | Expected Findings |

| NCI/RDG | Visualization of van der Waals surfaces, potential halogen bonding from the bromine atom, and intramolecular steric interactions. |

| ELF | Clear depiction of C-C, C-N, C-H, C-Br, and C-F covalent bonds; localization of the nitrogen lone pair; characterization of the aromatic π-system. |

| LOL | Complementary visualization of localized orbitals corresponding to covalent bonds and lone pairs, providing an intuitive representation of the bonding structure. |

Structure-Property Relationship Modeling through Computational Approaches

Computational modeling plays a crucial role in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.net

For this compound, computational methods can predict a range of properties that are critical for applications in medicinal chemistry and materials science. Density Functional Theory (DFT) is a common method for calculating molecular descriptors used in QSAR/QSPR studies. mdpi.com

Key properties and descriptors that can be modeled include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. For quinoline derivatives, these orbital energies are influenced by the nature and position of substituents. The electron-withdrawing trifluoromethyl group is expected to lower both HOMO and LUMO energy levels, affecting the molecule's electronic and optical properties. acs.org

Lipophilicity: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). The presence of the bromine and trifluoromethyl groups would significantly increase the lipophilicity of the quinoline core. mdpi.com

Dipole Moment: The magnitude and orientation of the molecular dipole moment influence solubility and intermolecular interactions. The electronegative F, N, and Br atoms would lead to a significant dipole moment in this compound. acs.org

Studies on substituted quinolines have demonstrated that variations in substituents can dramatically alter biological activities, such as cytotoxic properties. For instance, the presence of an electron-withdrawing group like bromine on a styryl-quinoline system has been shown to enhance cytotoxicity against cancer cell lines. acs.orgnih.gov These relationships can be quantified through QSAR models, enabling the design of new derivatives with improved properties.

Future Directions and Emerging Research Avenues for 6 Bromo 8 Trifluoromethyl Quinoline

Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes is paramount for the exploration and application of 6-Bromo-8-(trifluoromethyl)quinoline and its analogues. While classical methods for quinoline (B57606) synthesis exist, emerging research focuses on catalyst-based approaches that offer higher yields, greater regioselectivity, and milder reaction conditions. researchgate.netnih.gov

One promising avenue is the use of rhodium-catalyzed redox-neutral [3+3] annulation between anilines and trifluoromethyl-ynones. rsc.org This methodology has been successfully employed for the synthesis of various 2-trifluoromethylquinolines and could be adapted for the specific synthesis of this compound by utilizing appropriately substituted anilines. Similarly, copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines presents another efficient route to 2-trifluoromethylquinolines. rsc.org The tolerance of these catalytic systems to various functional groups makes them particularly attractive for creating a diverse library of this compound derivatives for further investigation.

Furthermore, solid-phase synthesis techniques are being explored to facilitate the rapid generation of quinoline libraries. clockss.org A method involving TMSOTf-catalyzed polystyrene-supported succinimidyl selenide-induced intramolecular seleno-arylation of tethered alkenes has been developed for the synthesis of substituted quinolines. clockss.org Such approaches could be tailored for the high-throughput synthesis of this compound analogues, accelerating the discovery of new bioactive compounds.

Table 1: Emerging Synthetic Methodologies for Quinoline Derivatives

| Methodology | Catalyst/Reagent | Key Features | Potential Application for this compound |

| Rhodium-Catalyzed [3+3] Annulation | Rhodium complexes | High efficiency, redox-neutral conditions for synthesizing 2-trifluoromethylquinolines. rsc.org | Synthesis from substituted anilines and trifluoromethyl-ynones. |

| Copper-Catalyzed Aerobic Oxidative Cyclization | Copper-chloride salts | Utilizes aerobic conditions, good functional group tolerance. rsc.org | A potential route using substituted N-(2-alkenylaryl)enamines. |

| Solid-Phase Synthesis | TMSOTf, Polystyrene-supported succinimidyl selenide | Enables rapid library generation and purification. clockss.org | High-throughput synthesis of diverse derivatives. |

Exploration of Undiscovered Biological Activities

Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egnih.govnih.govresearchgate.net For this compound, future research will likely focus on uncovering novel therapeutic applications beyond these established areas.

The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of a molecule, which can lead to improved pharmacokinetic profiles. researchgate.net This makes this compound an attractive scaffold for targeting a variety of biological pathways. For instance, its potential as an inhibitor of enzymes involved in cancer metabolism, such as lactate (B86563) dehydrogenase (LDHA), is an area ripe for exploration. mdpi.com Quinoline-3-sulfonamides have already shown promise as LDHA inhibitors, suggesting that derivatives of this compound could be designed to target similar metabolic vulnerabilities in cancer cells. mdpi.com

Moreover, the unique electronic properties conferred by the bromine and trifluoromethyl substituents could lead to interactions with novel biological targets. In silico target fishing, a computational approach to identify potential protein targets for a given molecule, could be a valuable tool in this endeavor. nih.gov This strategy could help to elucidate the mechanism of action of this compound and identify new therapeutic indications. nih.gov

Advanced Computational Modeling for Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. taylorandfrancis.combeilstein-journals.org For this compound, advanced computational modeling can provide valuable insights into its structure-activity relationships (SAR) and guide the design of more potent and selective derivatives.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogues within the active sites of various protein targets. nih.govresearchgate.netresearchgate.netnih.gov For example, docking simulations could be used to investigate its potential as an inhibitor of protein kinases, which are key targets in cancer therapy. ekb.egekb.eg The results of these simulations can inform the design of new derivatives with improved binding affinities and specificities.

In addition to molecular docking, quantitative structure-activity relationship (QSAR) studies can be performed to correlate the physicochemical properties of a series of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. Furthermore, the use of artificial intelligence and machine learning in drug discovery is a rapidly growing field that could be applied to predict the pharmacological activities and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of novel this compound derivatives. taylorandfrancis.com

Table 2: Computational Approaches in Drug Design for Quinoline Derivatives

| Computational Method | Application | Potential Insights for this compound |

| Molecular Docking | Predicts binding modes of ligands with protein targets. researchgate.net | Identification of potential biological targets and optimization of binding affinity. |

| QSAR | Correlates chemical structure with biological activity. beilstein-journals.org | Prediction of the activity of new derivatives and guidance for synthesis. |

| In Silico Target Fishing | Identifies potential protein targets for a small molecule. nih.gov | Discovery of novel mechanisms of action and therapeutic applications. |

| Machine Learning/AI | Predicts pharmacological activities and ADME/T properties. taylorandfrancis.com | Prioritization of drug candidates with favorable profiles. |

Catalytic Applications and Material Science Potentials

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound suggest its utility in catalysis and materials science. Quinoline derivatives can act as ligands for metal catalysts, influencing their reactivity and selectivity. mdpi.com The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom could modulate the electronic properties of a metal center, leading to novel catalytic activities. mdpi.com

In the realm of materials science, fluorinated organic compounds are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.orgprinceton.edu The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, facilitating electron injection and improving resistance to oxidative degradation. rsc.org Furthermore, C–H···F interactions can influence the solid-state packing of molecules, which is crucial for charge transport. rsc.org The potential of this compound and its derivatives as components of novel organic electronic materials warrants further investigation. The photophysical properties of alkynylated 2-trifluoromethylquinolines, which exhibit intensive fluorescence, suggest that derivatives of this compound could also find applications as fluorescent probes or in optical devices. beilstein-journals.org

Synergistic Combinations with Existing Therapies

Combination therapy, the use of multiple therapeutic agents to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer. nih.gov This approach can lead to enhanced efficacy, reduced toxicity, and the overcoming of drug resistance. The exploration of synergistic combinations of this compound with existing therapies represents a promising avenue for future research.

For example, a study investigating the combination of a ruthenacarborane derivative with 8-hydroxyquinoline (B1678124) for the treatment of brain tumors demonstrated a synergistic effect. nih.govmdpi.com This suggests that quinoline scaffolds can be effectively combined with other therapeutic modalities. Given the potential anticancer activity of this compound derivatives, investigating their combination with established chemotherapeutic agents or targeted therapies could lead to the development of more effective cancer treatments. nih.gov For instance, if a derivative of this compound is found to inhibit a specific signaling pathway in cancer cells, combining it with a drug that targets a parallel pathway could result in a potent synergistic effect.

常见问题

Q. What are the most reliable synthetic routes for 6-Bromo-8-(trifluoromethyl)quinoline?

Methodological Answer: The compound can be synthesized via Ullmann-type copper-catalyzed coupling or one-step aromatic nucleophilic substitution . For example:

- Bromination and trifluoromethylation : Start with a quinoline precursor (e.g., 8-aminoquinoline), introduce bromine at position 6 using NBS (N-bromosuccinimide), followed by trifluoromethylation at position 8 via radical trifluoromethylation or transition-metal catalysis .

- One-step protocol : React 6-bromo-4-chloroquinoline with a trifluoromethylating agent (e.g., CF₃Cu) under reflux with Hünig’s base (DIPEA) to achieve substitution at position 7. Purify via silica gel chromatography (hexane/ethyl acetate) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use X-ray crystallography for definitive confirmation (e.g., bond angles, dihedral angles in the quinoline ring) . Complementary methods include:

- NMR spectroscopy : Analyze and NMR for characteristic shifts (e.g., Br at C6: δ ~8.5 ppm; CF₃ at C8: δ ~-60 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 290.0).

Q. What are the key safety considerations during synthesis and handling?

Methodological Answer:

- Toxic vapors : Use fume hoods for reactions involving bromine or trifluoromethylating agents.

- Waste disposal : Segregate halogenated waste and transfer to certified facilities for incineration .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

- Temperature control : Maintain reflux at 80–100°C for trifluoromethylation to minimize side reactions .

- Catalyst screening : Test Cu(I)/Cu(II) catalysts (e.g., CuBr, CuOTf) with ligands like 1,10-phenanthroline to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces byproduct formation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs by substituting Br or CF₃ groups (e.g., replace Br with amino or methoxy groups) and test biological activity .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic effects of substituents on binding affinity.

- Biological assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with substituent electronegativity .

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Methodological Answer:

- Standardize assays : Use identical cell lines, incubation times, and controls across studies.

- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .